3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

Supramolecular Chemistry Host-Guest Complexation Cyclodextrin Derivatives

Select this single-isomer, site-selectively modified β-cyclodextrin for applications requiring secondary-face amine reactivity unavailable from native β-CD or the 6A-amino regioisomer. The 3A-NH₂ handle enables one-pot, high-yielding derivatizations (≥55%) without chromatography, and the altered steric/electronic environment delivers unique enantioselectivity—exclusively binding (R)-2-phenylpropanoate, a profile unmatched by other CD derivatives. Also validated for constructing cross-linked amino-β-CD oligomers (~11 kDa) with enhanced anionic drug encapsulation. Insist on this exact isomer; substitutions with native β-CD or the 6A-regioisomer will yield non-equivalent results.

Molecular Formula C42H71NO34
Molecular Weight 1134 g/mol
CAS No. 117194-77-1
Cat. No. B050128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
CAS117194-77-1
Molecular FormulaC42H71NO34
Molecular Weight1134 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O
InChIInChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
InChIKeyOZLVLKFBPJMRCM-FUFZOPRGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin Hydrate (CAS 117194-77-1): Procurement-Grade Specification and Research Utility


3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (commonly supplied as the hydrate, CAS 117194-77-1) is a single-isomer, site-selectively modified β-cyclodextrin derivative featuring a primary amine group substituted at the secondary face 3A position. This compound is available at high purity (≥98% by HPLC) from multiple vendors and is widely employed as a versatile building block in supramolecular chemistry, enabling facile derivatization into diverse libraries of water-soluble, mono-3-substituted analogues [1]. Its defined molecular structure (C₄₂H₇₁NO₃₄·H₂O, MW 1152.01) and the presence of a reactive amino handle distinguish it from native β-cyclodextrin and other regioisomers .

Why 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin Cannot Be Replaced with Native β-CD or 6‑Amino Isomers


Generic substitution of this compound with native β-cyclodextrin or the more common 6A‑amino regioisomer (mono‑6‑amino‑β‑CD) is not scientifically valid. The 3A substitution alters both the steric environment of the secondary face aperture and the electrostatic potential of the binding cavity, directly impacting molecular recognition and chiral discrimination [1]. Direct comparative data demonstrate that 3A‑amino‑β‑CD exhibits substantially weaker complexation with aromatic carboxylates compared to both native β‑CD and 6A‑amino‑β‑CD, and it shows unique enantioselectivity patterns that are not replicated by other derivatives [1][2]. Furthermore, its position on the secondary face provides a unique synthetic handle for constructing libraries of 3‑substituted analogues that cannot be prepared from 6‑substituted starting materials [3].

Quantitative Differentiation of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin from Native β-CD and 6‑Amino Isomers: Key Evidence for Selection


Reduced Binding Affinity for Aromatic Carboxylates: A Defining Feature vs. β-CD and 6‑Amino‑β‑CD

Potentiometric titration studies reveal that 3A‑amino‑3A‑deoxy‑β‑cyclodextrin (βCD3NH₂) exhibits significantly lower complexation constants for benzoic acid and its conjugate base compared to both native β‑cyclodextrin (βCD) and the 6A‑amino regioisomer (βCDNH₂) [1][2]. For example, the stability constant (K) for the benzoic acid·βCD3NH₃⁺ complex is 110±10 dm³ mol⁻¹, versus 590±60 dm³ mol⁻¹ for βCD and 340±30 dm³ mol⁻¹ for the 6A‑amino analogue. This trend holds for 4‑methylbenzoic acid (210±10 for 3A‑amino vs. 1680±90 for βCD) and (R,S)-2‑phenylpropanoic acid [1]. The authors note that these complexation constants are 'substantially less than those for the host-guest complexes formed by the isomeric 6A‑amino‑6A‑deoxy‑β‑cyclodextrin and also for those formed by β‑cyclodextrin' [1].

Supramolecular Chemistry Host-Guest Complexation Cyclodextrin Derivatives

Enantioselectivity for 2‑Phenylpropanoic Acid: A Divergent Pattern from β‑CD and 6A‑Amino‑β‑CD

While native β‑cyclodextrin shows no measurable chiral discrimination between (R)- and (S)-2‑phenylpropanoic acid (K_R = 1090±30, K_S = 1010±40 dm³ mol⁻¹; statistically indistinguishable), and the 6A‑amino derivative exhibits modest discrimination (K_R = 580±20, K_S = 480±10 dm³ mol⁻¹; K_R/K_S ≈ 1.21), the 3A‑amino derivative displays a different enantioselectivity profile [1][2]. For the protonated host (βCD3NH₃⁺), K_R = 64±8, K_S = 57±5 dm³ mol⁻¹ (K_R/K_S ≈ 1.12). For the neutral host (βCD3NH₂), the (S)-enantiomer binding is 'too small to quantify reliably,' while K_R' = 13±7 dm³ mol⁻¹ [1].

Chiral Recognition Enantiomer Separation Cyclodextrin Chemistry

Synthetic Versatility: Enabling Library Synthesis with ≥55% One‑Pot Yields

The amino group at the 3A‑position provides a unique synthetic handle on the secondary face, enabling facile derivatization into diverse libraries of mono‑3‑substituted β‑cyclodextrins [1]. Using the commercially available mono‑3‑amino‑β‑cyclodextrin as the starting material, twenty water‑soluble analogues with amide, thiourea, or urea linkers were synthesized via one‑pot reactions producing ≥55% yields with purifications that do not require chromatography [1]. This contrasts with previous synthetic approaches to secondary‑face derivatives, which required 'arduous procedures that afford poor yields, limiting their accessibility and utility' [1].

Cyclodextrin Derivatization Supramolecular Chemistry Host-Guest Chemistry

NMR Characterization: Complete ¹H and ¹³C Assignment as a Structural Benchmark

A comprehensive NMR study of 3A‑amino‑3A‑deoxy‑(2AS,3AS)‑α‑, β‑, and γ‑cyclodextrins provides complete proton and carbon‑13 NMR assignments for the β‑CD derivative [1]. This detailed spectroscopic characterization serves as a definitive benchmark for structural verification and purity assessment, which is particularly valuable given the compound's use as a chiral resolving agent and stationary phase precursor [2].

NMR Spectroscopy Structural Characterization Cyclodextrin Derivatives

Optimal Application Scenarios for 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin Based on Verified Performance Data


Synthesis of Diverse Mono‑3‑Substituted β‑Cyclodextrin Libraries

Researchers seeking to prepare secondary‑face modified cyclodextrins for supramolecular studies, chiral separations, or pharmaceutical formulation should select this compound as the key intermediate. The 3A‑amino group enables one‑pot, high‑yielding derivatizations (≥55%) without chromatography, a distinct advantage over 6‑substituted isomers that do not provide the same steric environment on the secondary face [1].

Mechanistic Studies of Host‑Guest Complexation on the Secondary Face

For investigations into the steric and electronic effects governing molecular recognition at the wider secondary aperture of β‑cyclodextrin, this compound serves as an essential comparator. Its markedly reduced binding constants for aromatic carboxylates compared to native β‑CD and the 6‑amino isomer (e.g., K=110 vs. 590 dm³ mol⁻¹ for benzoic acid) make it a valuable tool for dissecting the contributions of secondary‑face substitution to complex stability [1].

Reference Standard for Chiral Discrimination Studies

In analytical method development for enantiomer separation, this compound's unique enantioselectivity profile—particularly the exclusive binding of (R)-2‑phenylpropanoate by the neutral host—provides a distinct benchmark. This behavior cannot be replicated by native β‑CD (no discrimination) or 6‑amino‑β‑CD (modest discrimination), making it a critical reference for calibrating chiral recognition models and chromatographic methods [1][2].

Building Block for Amino‑Cyclodextrin Oligomers and Polymers

The amino group at the 3‑position has been successfully used to construct cross‑linked amino‑β‑cyclodextrin oligomers (e.g., ~11 kDa oligomer) with enhanced inclusion capability for anionic drugs like diclofenac, where the amino groups play a key role in the inclusion process [1]. This application is specific to the 3A‑amino derivative and demonstrates its value in creating advanced drug delivery materials.

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